N-1 Benzyl Substitution Confers Significantly Higher Antiproliferative Activity in HL-60 Leukemia Cells Compared to an (4-Fluorobenzyl) Amino-2-Oxoethyl Analogs
In a head-to-head structure-activity relationship (SAR) study evaluating novel indoline-2,3-dione derivatives, compounds possessing a benzyl substituent at the N-1 position on the indoline-2,3-dione ring demonstrated significantly more potent inhibition of HL-60 cell growth compared to compounds with a (4-fluorobenzyl) amino-2-oxoethyl substituent at the same N-1 position [1]. This quantifiable difference highlights that the specific N-1 benzyl group of 1-Benzyl-5-methoxyindoline-2,3-dione is a critical driver of enhanced activity, making it a superior choice for research where this SAR is leveraged.
| Evidence Dimension | Inhibition of human acute promyelocytic leukemia (HL-60) cell line growth |
|---|---|
| Target Compound Data | The compound class (N-1 benzyl-substituted indoline-2,3-diones) demonstrated more potent antiproliferative activity, with the lead compound (8l) achieving an IC50 of 0.07 μM. |
| Comparator Or Baseline | Indoline-2,3-dione derivatives with a (4-fluorobenzyl) amino-2-oxoethyl substituent at the N-1 position exhibited significantly lower potency. The study specifically identifies compound 8p as an example from the comparator group with an IC50 of 0.14 μM. |
| Quantified Difference | The N-1 benzyl-substituted class was described as having "more potent" activity. The lead compound (8l, IC50 = 0.07 μM) was twice as potent as the comparator (8p, IC50 = 0.14 μM). |
| Conditions | In vitro MTT assay measuring the inhibition of growth of the human acute promyelocytic leukemia (HL-60) cell line. |
Why This Matters
For scientific selection, this data provides a clear, quantitative justification for procuring and utilizing N-1 benzyl-substituted isatins like 1-Benzyl-5-methoxyindoline-2,3-dione to achieve the desired high potency in HL-60 cell-based models, a key starting point for anti-leukemia drug discovery.
- [1] Li, P., Tan, Y., Liu, G., Liu, Y., Liu, J., Yin, Y., & Zhao, G. (2014). Synthesis and biological evaluation of novel indoline-2,3-dione derivatives as antitumor agents. Drug Discoveries & Therapeutics, 8(3), 110-116. View Source
